![molecular formula C17H17N5O3 B2554911 8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 949284-95-1](/img/structure/B2554911.png)
8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as roscovitine, is a purine derivative that has been extensively studied for its potential as a therapeutic agent in various diseases. It is a potent inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and have been implicated in the development of cancer and other diseases.
Scientific Research Applications
Synthesis and Chemical Properties
One foundational aspect of research on this compound involves the development of novel synthesis methods. Studies have detailed the synthesis of various derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exploring their chemical properties and potential applications. For example, Simo et al. (1998) described the intramolecular alkylation process for creating new derivatives of this compound, highlighting the versatility of its chemical structure for modifications (Simo, Rybár, & Alföldi, 1998).
Potential Pharmacological Applications
Several studies have investigated the potential pharmacological applications of derivatives of this compound. For instance, research has focused on synthesizing derivatives to explore their affinity for serotonin receptors and phosphodiesterase inhibitors, aiming to identify compounds with antidepressant and anxiolytic properties. Zagórska et al. (2016) synthesized and evaluated 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying promising leads for antidepressant and anxiolytic applications (Zagórska et al., 2016).
Structure-Activity Relationship (SAR) Studies
SAR studies provide insights into how structural changes in the molecule affect its biological activity. Baraldi et al. (2008) extended their SAR studies on derivatives of 1H-imidazo[2,1-f]purine-2,4-dione to improve potency and selectivity as A(3) adenosine receptor antagonists. These studies are crucial for understanding the molecular basis of the compound's action and for guiding the design of more effective and selective agents (Baraldi et al., 2008).
properties
IUPAC Name |
6-(4-hydroxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(19(3)17(25)20(4)15(13)24)18-16(22)21(9)11-5-7-12(23)8-6-11/h5-8,23H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLFBTYBBHYEAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)O)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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